1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C20H19N3O2S2 and its molecular weight is 397.51. The purity is usually 95%.
BenchChem offers high-quality 1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Facile Synthesis Techniques : Research into the synthesis of tetrahydropyrimidoquinoline derivatives, including methods involving urea and thiourea, highlights the development of efficient synthetic routes for complex molecules. These techniques are crucial for generating compounds with potential biological activities and material science applications (Elkholy & Morsy, 2006).
- Catalyst-Free Synthesis : The catalyst-free synthesis of dihydroquinazolinones and quinazolinones using urea/thiourea showcases advancements in more sustainable and economical chemical synthesis processes (Naidu et al., 2014).
Biological Activity
- Anticancer Properties : Certain urea and thiourea derivatives have been investigated for their anticancer activities. For instance, compounds showing selective growth inhibition in cancer cell lines, such as glioma, indicate the therapeutic potential of these chemical frameworks in oncology research (Mohler et al., 2006).
- Antimicrobial Activity : The antimicrobial properties of some urea and thiourea derivatives against various bacterial and fungal strains point towards their potential use in developing new antimicrobial agents. This application is particularly relevant in addressing the challenge of antibiotic resistance (Perković et al., 2016).
Material Science
- Chemosensors for Metal Ions : Urea derivatives have been utilized in the design of chemosensors for the selective recognition of metal ions, such as Pd2+. These sensors have applications in environmental monitoring and the chemical industry for detecting metal ion pollutants (Shally et al., 2020).
properties
IUPAC Name |
1-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c24-19(18-6-3-11-27-18)23-9-1-4-14-12-15(7-8-17(14)23)22-20(25)21-13-16-5-2-10-26-16/h2-3,5-8,10-12H,1,4,9,13H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHIYCOGKGHVJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)N(C1)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.